molecular formula C22H26F3N5O B6481439 1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane CAS No. 898459-87-5

1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane

Cat. No.: B6481439
CAS No.: 898459-87-5
M. Wt: 433.5 g/mol
InChI Key: RNTUOCIJEKYCQQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with a piperazine ring linked to a 3-(trifluoromethyl)benzoyl group and an azepane moiety.

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N5O/c23-22(24,25)18-7-5-6-17(16-18)21(31)30-14-12-29(13-15-30)20-9-8-19(26-27-20)28-10-3-1-2-4-11-28/h5-9,16H,1-4,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTUOCIJEKYCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane is a complex organic compound notable for its unique structural features, including a trifluoromethyl group, piperazine, and pyridazine rings. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesis methods, and mechanisms of action based on diverse scientific sources.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

Component Description
Trifluoromethyl Group Enhances lipophilicity and biological activity
Piperazine Ring Known for various pharmacological effects
Pyridazine Ring Contributes to the compound's reactivity

This compound exhibits a molecular weight of approximately 465.5 g/mol, which influences its pharmacokinetic properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Preparation of Trifluoromethylbenzoyl Chloride : This serves as a key starting material.
  • Formation of the Piperazine Intermediate : Reaction with piperazine under controlled conditions.
  • Coupling with Pyridazine Derivatives : Final reaction to yield the target compound.

Common solvents used include dichloromethane, while catalysts such as triethylamine may be employed to enhance yields.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating easier cellular uptake. The piperazine and pyridazine moieties can interact with specific enzymes or receptors, potentially leading to inhibition or modulation of their activities.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

  • Antiinflammatory Activity : Similar compounds have shown significant inhibition of COX enzymes, indicating potential for anti-inflammatory applications .
  • Anticonvulsant Properties : Piperazine derivatives are noted for their anticonvulsant effects in various models .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of related compounds in various biological assays:

  • Anti-inflammatory Studies :
    • Compounds with similar structures demonstrated IC50 values ranging from 0.02 to 0.04 µM against COX-2, suggesting strong anti-inflammatory potential .
  • Anticonvulsant Activity :
    • Piperazine derivatives have been evaluated for their ability to inhibit human acetylcholinesterase, which is crucial in neuropharmacology .

Comparative Analysis

When comparing this compound with similar compounds, it stands out due to its unique combination of functional groups that impart specific chemical and biological properties not found in other derivatives.

Compound Name Key Features Biological Activity
1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepaneSimilar structure with different trifluoromethyl positionPotential anti-inflammatory effects
N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-aminesContains multiple functional groupsInhibits specific kinases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing key structural motifs, such as piperazine derivatives, trifluoromethyl-substituted aryl groups, and urea/thiazole moieties, as described in the evidence.

Table 1: Structural and Physicochemical Comparisons

Compound ID/Name Core Structure Substituents/Modifications Yield (%) Molecular Weight (ESI-MS [M+H]+) Key Features
Target Compound Pyridazine + azepane 3-(Trifluoromethyl)benzoyl-piperazine N/A N/A High lipophilicity, potential CNS activity due to azepane flexibility
11e () Thiazole + urea 3-(Trifluoromethyl)phenyl 86.7 534.1 Urea linker enhances hydrogen bonding; moderate yield
11k () Thiazole + urea 4-Chloro-3-(trifluoromethyl)phenyl 88.0 568.2 Chloro and CF3 groups improve metabolic resistance
EP 1 763 351 B9 () Cyclopentyl + tetrahydro-2H-pyran 3-(Trifluoromethyl)phenyl-piperazine N/A ~600 (estimated) Piperazine-carboxamide linkage; reductive amination synthesis

Key Observations

Trifluoromethyl Substituent Impact :

  • Compounds like 11e and 11k () demonstrate that the 3-(trifluoromethyl)phenyl group enhances binding affinity to hydrophobic pockets in biological targets, as seen in urea-based inhibitors . The target compound’s benzoyl-piperazine group likely shares this property.
  • In contrast, the patent compound () uses a piperazine-carboxamide linkage with a trifluoromethylphenyl group, suggesting improved pharmacokinetic stability compared to urea/thiazole analogs .

Synthetic Yields :

  • Urea-thiazole derivatives () exhibit yields >85% regardless of substituents, indicating robust synthetic routes for piperazine-containing compounds . The target compound’s azepane-pyridazine scaffold may require more complex optimization due to steric hindrance.

Biological Relevance :

  • The azepane ring in the target compound introduces a seven-membered saturated nitrogen heterocycle, which may improve blood-brain barrier penetration compared to smaller cyclic amines (e.g., piperidine). This is critical for CNS-targeted therapeutics .
  • Thiazole-urea analogs () are associated with kinase inhibition, suggesting the target compound could share similar pharmacological pathways if its pyridazine core mimics adenine-binding motifs .

Research Findings and Limitations

  • Gaps in Data : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs.
  • Synthetic Challenges : The azepane ring’s synthesis (e.g., cyclization or ring-expansion steps) may lower yields compared to smaller heterocycles like piperazine, as seen in ’s high-yield urea derivatives .

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